Cimetidine sulfoxide Cimetidine sulfoxide Cimetidine S-oxide is a sulfoxide. It is functionally related to a cimetidine.
Brand Name: Vulcanchem
CAS No.: 54237-72-8
VCID: VC21345535
InChI: InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
SMILES: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Molecular Formula: C10H16N6OS
Molecular Weight: 268.34 g/mol

Cimetidine sulfoxide

CAS No.: 54237-72-8

Cat. No.: VC21345535

Molecular Formula: C10H16N6OS

Molecular Weight: 268.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cimetidine sulfoxide - 54237-72-8

CAS No. 54237-72-8
Molecular Formula C10H16N6OS
Molecular Weight 268.34 g/mol
IUPAC Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Standard InChI InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Standard InChI Key HOJLJLYVNQFCRE-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Canonical SMILES CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Appearance White Solid

Chemical Properties and Structure

Cimetidine sulfoxide, with CAS number 54237-72-8, possesses distinct chemical properties that differentiate it from its parent compound. The molecular structure of cimetidine sulfoxide maintains the core framework of cimetidine but features an oxidized sulfur atom, resulting in a sulfoxide functional group.

Physical and Chemical Characteristics

The chemical formula of cimetidine sulfoxide is C10H16N6OS with a molecular weight of 268.34 g/mol . The compound exhibits specific solubility characteristics, being particularly soluble in dimethyl sulfoxide (DMSO) at a concentration of 83.33 mg/mL (310.54 mM) when subjected to ultrasonic warming and heating to 60°C . For research applications, it is recommended to store cimetidine sulfoxide at -20°C to maintain stability .

Predicted Physicochemical Properties

Based on computational predictions, cimetidine sulfoxide exhibits the following physicochemical properties:

PropertyValueSource
logP-0.11Chemaxon
pKa (Strongest Acidic)13.38Chemaxon
pKa (Strongest Basic)6.91Chemaxon
Physiological Charge0Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count3Chemaxon
Polar Surface Area88.89 ŲChemaxon
Rotatable Bond Count5Chemaxon
Refractivity70.32 m³·mol⁻¹Chemaxon
Polarizability27.28 ųChemaxon
Number of Rings1Chemaxon

These predicted properties provide insights into the compound's likely behavior in biological systems and its potential interactions with proteins and other biomolecules .

Structural Identifiers

For precise identification and reference in scientific literature, cimetidine sulfoxide is associated with several structural identifiers:

  • IUPAC Name: (Z)-N''-cyano-N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

  • InChI Key: AQIXAKUUQRKLND-UHFFFAOYSA-N

  • SMILES: CN\C(NCCSCC1=C(C)NC=N1)=N\C#N

These identifiers facilitate accurate database searches and structural comparisons in computational studies and literature reviews.

Metabolism and Pharmacokinetics

Stereochemistry

The metabolic sulfoxidation of cimetidine results in the formation of a chiral center at the sulfur atom, leading to the generation of two enantiomers. Research has determined the enantiomeric composition of cimetidine sulfoxide in rat urine (24 hours) following the oral administration of cimetidine (30 mg/kg) to male Wistar rats. The enantiomeric ratio in this case was found to be (+/-) 57:43, indicating a slight predominance of the (+) enantiomer . This stereoselectivity in metabolic sulfoxidation provides valuable information about the enzymatic processes involved in cimetidine metabolism.

Excretion and Elimination

After the administration of cimetidine, both the parent compound and its metabolites, including cimetidine sulfoxide, are primarily excreted in the urine. Studies have shown that following intravenous administration, the majority of cimetidine (58-77%) is eliminated unchanged in the urine, with cimetidine sulfoxide representing approximately 10-15% of the total elimination . The elimination half-life of cimetidine is estimated to be around 2 hours, with a reported systemic clearance value of approximately 500-600 ml/min .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of cimetidine sulfoxide in biological samples are essential for pharmacokinetic studies, therapeutic drug monitoring, and research applications. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) represents one of the primary analytical methods for the detection and quantification of cimetidine sulfoxide in biological samples. A specific HPLC method utilizes a C18 analytical column with detection at 229 nm, allowing for the simultaneous quantification of both cimetidine and cimetidine sulfoxide .

This method has demonstrated excellent recovery rates, with absolute recoveries of 93-104% for cimetidine sulfoxide, ensuring reliable quantification in biological matrices . The sensitivity of this method allows for a minimum detection limit of 0.05 mg/L for cimetidine sulfoxide when a concentrating step is used . Furthermore, the method shows linearity up to 7.5 mg/L for cimetidine sulfoxide, with between-run precision of less than a 5% coefficient of variation, indicating excellent reproducibility .

Stability Considerations

An important consideration in the analytical detection of cimetidine sulfoxide is the potential for instability of the compound in solution and during sample storage. Research has identified the possibility of drug interconversion during sample storage and concentration steps, which can complicate accurate quantification . To address this challenge, reduced-pressure drying processes have been developed to produce working standards with long-term stability, allowing for more reliable analytical results .

Chromatographic Properties

For advanced analytical applications, collision cross-section (CCS) values have been predicted for cimetidine sulfoxide with various adducts ([M-H]-, [M+H]+, [M+Na]+) using different computational models such as DarkChem Lite v0.1.0 and DeepCCS 1.0 . These predicted values provide additional parameters for identification and confirmation of cimetidine sulfoxide in complex biological samples using ion mobility spectrometry coupled with mass spectrometry.

Biological Activity and Research Findings

While cimetidine sulfoxide is primarily studied as a metabolite rather than an active pharmaceutical ingredient, research has provided insights into its biological behavior and potential significance.

Transport Across Biological Membranes

Studies investigating the transport of cimetidine across the rat small intestine have yielded valuable information about both the parent compound and its metabolites, including cimetidine sulfoxide. Research has shown that active transport of cimetidine across the rat small intestine is observable at lower substrate concentrations (40 and 200 μM) but is masked by passive transfer at higher concentrations (400 μM) . Notably, cimetidine sulfoxide has been detected after certain incubations, suggesting potential metabolic transformation during intestinal transport .

Pharmacokinetics in Renal Impairment

The pharmacokinetics of cimetidine and its sulfoxide metabolite have been studied in patients with normal and impaired renal function. Research by Larsson et al. (1982) investigated how renal function affects the disposition of both cimetidine and cimetidine sulfoxide, providing insights into dosage adjustments that may be necessary for patients with kidney disease .

Stereochemical Investigations

Investigations into the chirality of the metabolic sulfoxidation of cimetidine have revealed interesting stereochemical aspects of cimetidine sulfoxide formation. Research by Kuzel et al. (1994) explored the stereoselective metabolism of cimetidine to its sulfoxide metabolite, finding that the enantiomeric ratio in rat urine after cimetidine administration was (+/-) 57:43 . This slight stereoselectivity provides clues about the enzymatic processes involved in cimetidine metabolism.

Clinical Significance and Applications

The clinical significance of cimetidine sulfoxide primarily relates to its role as a metabolite of cimetidine, a widely used histamine H2-receptor antagonist with important therapeutic applications.

Therapeutic Drug Monitoring

The ability to accurately detect and quantify cimetidine sulfoxide in biological samples is valuable for therapeutic drug monitoring of cimetidine. By measuring both the parent drug and its primary metabolite, clinicians can gain a more comprehensive understanding of a patient's drug metabolism and potentially identify factors affecting drug disposition . This information can be particularly important for patients with hepatic or renal impairment, where altered metabolism or elimination could affect drug efficacy or safety.

Implications for Cancer Treatment

Recent research has suggested that cimetidine may have modulatory effects on cancer treatment, particularly in the context of immunotherapy. Studies have indicated that cimetidine might attenuate the therapeutic effect of anti-PD-1 and anti-PD-L1 treatments in colon cancer models, potentially by altering the tumor microenvironment . While these findings primarily relate to the parent compound rather than cimetidine sulfoxide specifically, they highlight the importance of understanding cimetidine's complete metabolic profile, including the formation of cimetidine sulfoxide, in various therapeutic contexts.

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